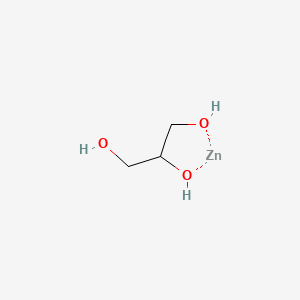

Glyzinc

描述

科学研究应用

Photostabilization of PVC

Glyzinc has been investigated for its use as a light stabilizer in polyvinyl chloride (PVC). Studies show that Glyzinc effectively enhances the photostabilization of PVC. It exhibits a synergistic effect when used with Tinuvin770, improving the mechanical properties and color stability of PVC after aging. The optimal photostabilization is achieved when Glyzinc and Tinuvin770 are used in a 2:3 weight ratio (Shen Xiong-jun, 2011).

Neuroprotection in Ischemic Injury

Glyzinc has demonstrated neuroprotective effects in models of ischemic injury. It has been found to improve motor function, reduce apoptotic neuron numbers, and decrease inflammatory cytokines in rat spinal cord ischemia models. Glyzinc reduces the release of the nuclear protein HMGB1, which plays a key role in the ischemic injury process (G. Gong et al., 2011).

Interaction with RNA

Glyzinc's interaction with RNA has been a subject of study. It binds RNA through G-C and A-U base pairs as well as the backbone phosphate group. This interaction can influence RNA aggregation and maintains RNA in the A-family structure. This finding is significant for understanding how Glyzinc interacts at the molecular level (S. Nafisi, F. Manouchehri, M. Bonsaii, 2012).

Antiviral Activity Against Hepatitis C

Glyzinc has been studied for its antiviral activity, particularly against the Hepatitis C Virus (HCV). It reduces infectious HCV production and inhibits the release of virus particles. This inhibition may be due to Glyzinc's effect on phospholipase A2, suggesting its potential as a novel anti-HCV agent (Yoshihiro Matsumoto et al., 2013).

Therapeutic Potential in Neurological Disorders

Glyzinc's role in various neurological disorders has been explored due to its anti-inflammatory and antioxidant properties. It inhibits the pro-inflammatory cytokine-like activity of HMGB1, contributing to improvements in conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Its effects are attributed to the attenuation of neuronal damage by inhibiting HMGB1 expression and reducing inflammatory cytokines (Y. Paudel et al., 2020).

Influence on Cell Membrane Properties

Glyzinc influences the permeability and elasticity of cell membranes, which has implications for drug delivery. It increases membrane permeability and decreases the elasticity modulus, even at micromolar concentrations. These effects provide insights into the bioavailability enhancement of some drugs in the presence of glyzinc and its own biological activity (O. Selyutina et al., 2016).

Amelioration of Psoriasis-like Skin Lesions

Glyzinc has shown effectiveness in reducing psoriasis-like skin inflammation. It inhibits TNF-α-induced intercellular adhesion molecule 1 (ICAM-1) expression and suppresses the NF-κB/MAPK signaling pathway in keratinocytes. This finding suggests the potential use of Glyzinc as an anti-psoriasis drug (H. Xiong et al., 2015).

未来方向

属性

IUPAC Name |

propane-1,2,3-triol;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQZEKJTHEMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyzinc | |

CAS RN |

16754-68-0, 87189-24-0 | |

| Record name | Glyzinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc monoglycerolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087189240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

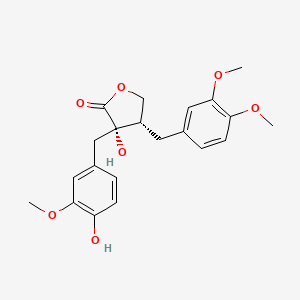

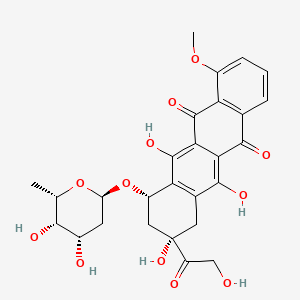

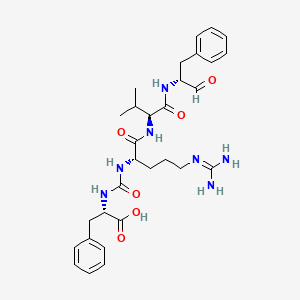

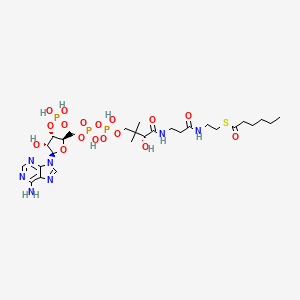

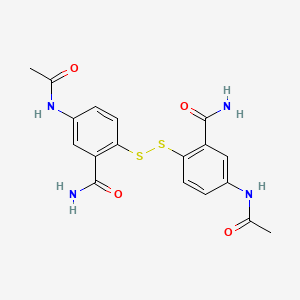

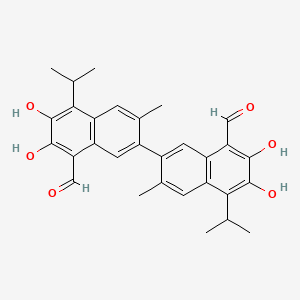

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)

![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)

![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)

![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)